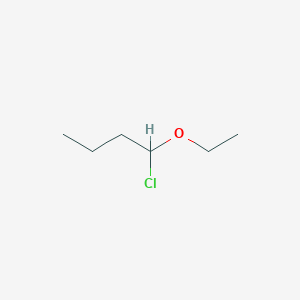
1-Chloro-1-ethoxybutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1-ethoxybutane is an organic compound with the molecular formula C6H13ClO It is a halogenated ether, characterized by the presence of a chlorine atom and an ethoxy group attached to a butane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-1-ethoxybutane can be synthesized through the reaction of 1-chlorobutane with ethanol in the presence of a strong acid catalyst. The reaction typically proceeds via a substitution mechanism where the hydroxyl group of ethanol replaces the chlorine atom in 1-chlorobutane, forming the desired ether.
Industrial Production Methods: In an industrial setting, the production of this compound involves the chlorination of butane followed by an etherification reaction with ethanol. The process is optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-1-ethoxybutane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Elimination Reactions: Under basic conditions, it can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide are used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products:
Substitution: Products depend on the nucleophile used, such as ethers, alcohols, or amines.
Elimination: Alkenes are the primary products.
Oxidation: Depending on the conditions, aldehydes, ketones, or carboxylic acids can be formed.
Wissenschaftliche Forschungsanwendungen
1-Chloro-1-ethoxybutane finds applications in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex ethers and as an intermediate in the synthesis of other organic compounds.
Biology: The compound can be used in studies involving the modification of biological molecules.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.
Wirkmechanismus
The mechanism of action of 1-chloro-1-ethoxybutane involves its reactivity as a halogenated ether. The chlorine atom can act as a leaving group in substitution and elimination reactions, facilitating the formation of new chemical bonds. The ethoxy group can participate in various chemical transformations, making the compound versatile in synthetic applications.
Vergleich Mit ähnlichen Verbindungen
1-Chlorobutane: Similar in structure but lacks the ethoxy group, making it less versatile in certain reactions.
1-Ethoxybutane: Lacks the chlorine atom, which limits its reactivity in substitution and elimination reactions.
1-Bromo-1-ethoxybutane: Similar but with a bromine atom instead of chlorine, which can affect the reactivity and selectivity of the compound in chemical reactions.
Uniqueness: 1-Chloro-1-ethoxybutane is unique due to the presence of both a chlorine atom and an ethoxy group, providing a balance of reactivity and stability. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
63220-76-8 |
|---|---|
Molekularformel |
C6H13ClO |
Molekulargewicht |
136.62 g/mol |
IUPAC-Name |
1-chloro-1-ethoxybutane |
InChI |
InChI=1S/C6H13ClO/c1-3-5-6(7)8-4-2/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
AALONCKZFOOOFO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(OCC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


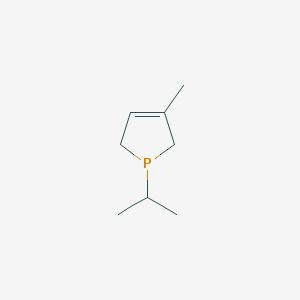
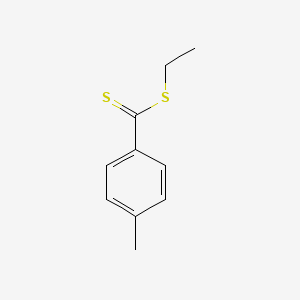

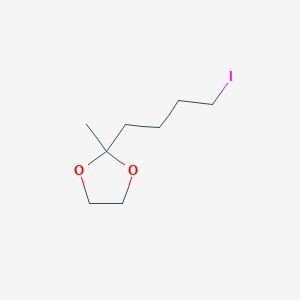
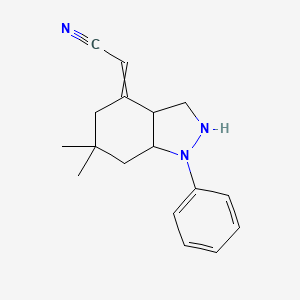
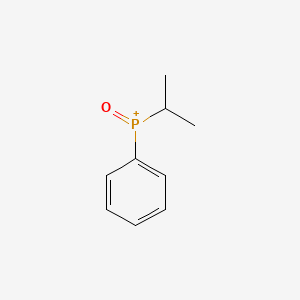
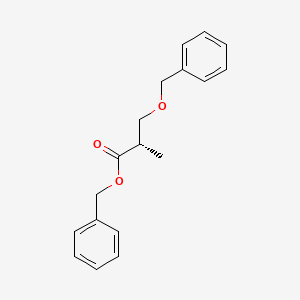

![2,2'-Oxybis[N-(2-benzoyl-4-chlorophenyl)acetamide]](/img/structure/B14492809.png)
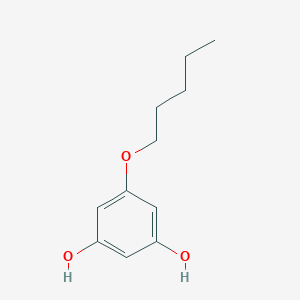
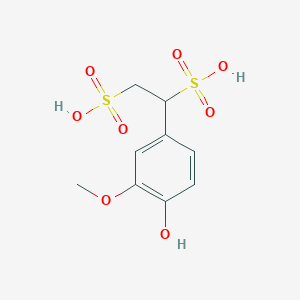
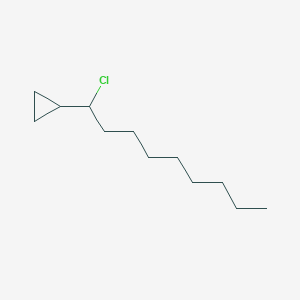

![1-[(1-Chloropropan-2-yl)oxy]-4-[4-(trifluoromethyl)phenoxy]benzene](/img/structure/B14492821.png)
